molecular formula C16H19N5O3S B4653957 1-ethyl-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide CAS No. 1005553-67-2

1-ethyl-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide

Cat. No. B4653957
CAS RN: 1005553-67-2
M. Wt: 361.4 g/mol
InChI Key: QPBNCVHKTCVFPM-UHFFFAOYSA-N
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Description

1-ethyl-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide, also known as EPPS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. EPPS is a sulfonamide derivative that has been shown to have a wide range of applications in various fields, including biology, medicine, and chemistry.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide is not fully understood. However, it has been shown to have a high affinity for zinc ions. This compound has been shown to chelate zinc ions, which may be responsible for its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In electrophysiology experiments, this compound has been shown to have a buffering effect that helps to maintain stable pH levels. In Alzheimer's disease research, this compound has been shown to have potential as a therapeutic agent that can reduce the levels of beta-amyloid plaques in the brain. This compound has also been shown to have a neuroprotective effect that can protect neurons from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-ethyl-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide is its ability to act as a buffer in electrophysiology experiments. It has been shown to be an effective buffer that can maintain stable pH levels. This compound also has potential as a therapeutic agent for the treatment of Alzheimer's disease. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-ethyl-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide. One area of research is the development of new methods for synthesizing this compound that can improve its solubility in water. Another area of research is the development of new applications for this compound in the field of medicine. This compound has shown potential as a therapeutic agent for the treatment of Alzheimer's disease, but further research is needed to fully understand its mechanism of action and potential side effects. Additionally, this compound has potential as a fluorescent probe for the detection of zinc ions in cells, which could have applications in the field of cancer research.

Scientific Research Applications

1-ethyl-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide has been extensively studied for its scientific research application. It has been shown to have a wide range of applications in various fields, including biology, medicine, and chemistry. In biology, this compound has been used as a buffer in electrophysiology experiments. It has also been used as a fluorescent probe for the detection of zinc ions in cells. In medicine, this compound has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease. In chemistry, this compound has been used as a ligand in the synthesis of metal complexes.

properties

IUPAC Name

1-ethyl-N-[1-[(3-methoxyphenyl)methyl]pyrazol-4-yl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c1-3-20-12-16(9-18-20)25(22,23)19-14-8-17-21(11-14)10-13-5-4-6-15(7-13)24-2/h4-9,11-12,19H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBNCVHKTCVFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401132452
Record name 1-Ethyl-N-[1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1005553-67-2
Record name 1-Ethyl-N-[1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005553-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-N-[1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-ethyl-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide

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